2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid

Description

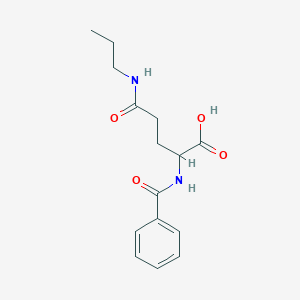

2-Benzamido-5-oxo-5-(propylamino)pentanoic acid (CAS: 320778-89-0) is a synthetic organic compound featuring a pentanoic acid backbone modified with benzamido (C₆H₅CONH-) and propylamino (CH₂CH₂CH₂NH-) substituents at positions 2 and 5, respectively. This compound is structurally related to amino acid derivatives, making it relevant in medicinal chemistry and peptide mimetic research. While its exact applications remain understudied, its structural motifs suggest utility in enzyme inhibition or as a building block for bioactive molecules .

Properties

Molecular Formula |

C15H20N2O4 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

2-benzamido-5-oxo-5-(propylamino)pentanoic acid |

InChI |

InChI=1S/C15H20N2O4/c1-2-10-16-13(18)9-8-12(15(20)21)17-14(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,19)(H,20,21) |

InChI Key |

VZMWVPOUNBJABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of N-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the desired compound with moderate efficiency and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, and NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing environmentally friendly and cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzamido and propylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- Appearance : White solid

The compound's structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Therapeutic Potential

Research indicates that 2-Benzamido-5-oxo-5-(propylamino)pentanoic acid has promising therapeutic applications, particularly in the following areas:

- Anti-inflammatory Properties : Studies are exploring its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding. Ongoing studies are assessing its efficacy against various cancer types, including leukemia and lung cancer .

Biological Mechanisms

The compound's mechanism of action appears to involve:

- Interaction with specific molecular targets that alter enzyme or receptor activity.

- Potential modulation of signaling pathways associated with cell growth and apoptosis.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Utilizing solvents such as dichloromethane or ethanol.

- Employing catalysts like hydrochloric acid or sodium hydroxide to facilitate reactions.

Case Study 1: Anti-Cancer Efficacy

A study examined the effects of this compound on leukemia cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating potent inhibition of cell viability. The study proposed that the compound activates specific pathways leading to apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects in vitro. Results showed a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Alters enzyme activity through receptor binding |

Table 2: Synthesis Conditions

| Solvent | Catalyst | Reaction Type |

|---|---|---|

| Dichloromethane | Hydrochloric Acid | Acid-catalyzed reaction |

| Ethanol | Sodium Hydroxide | Base-catalyzed reaction |

Mechanism of Action

The mechanism of action of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Benzamido-5-oxo-5-(propylamino)pentanoic acid (Compound A) with structurally analogous compounds, focusing on molecular features, physicochemical properties, and research significance.

Structural Features and Functional Group Variations

| Compound Name | CAS Number | Key Structural Differences vs. Compound A | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound (A) | 320778-89-0 | Reference compound | C₁₅H₁₉N₂O₄* | 297.33† |

| 5-Benzamido-4-(dipropylamino)-5-oxopentanoic acid | 25800-60-6 | Dipropylamino (vs. propylamino) at position 4 | C₁₈H₂₅N₂O₄ | 345.40 |

| 5-Benzamido-2-benzyl-4-oxo-pentanoic acid | 109138-11-6 | Benzyl substituent at position 2 (vs. benzamido at 2) | C₁₉H₁₉NO₄ | 325.36 |

| N-[(1R,2R)-2-Aminocyclohexyl]acetamide | 2375195-94-9 | Cyclohexyl backbone (vs. pentanoic acid) | C₈H₁₆N₂O | 156.23 |

| [4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester | 2375195-35-8 | Pyrimidine-boronic ester core (vs. linear carboxylic acid) | C₁₂H₂₁BN₂O₃S | 292.18 |

*Inferred from nomenclature; †Calculated based on formula. Key Observations:

- Backbone Modifications : The benzyl group in 109138-11-6 introduces steric bulk, which may hinder binding to compact enzyme active sites .

- Heterocyclic Analogs : The pyrimidine-boronic ester (2375195-35-8) diverges entirely in scaffold, suggesting applications in Suzuki-Miyaura cross-coupling reactions rather than peptide mimicry .

Physicochemical Properties

- Solubility: Compound A’s carboxylic acid group improves aqueous solubility relative to non-acidic analogs like 2375195-35-6. However, the benzamido group may reduce solubility compared to simpler acetamide derivatives (e.g., 2375195-94-9) .

- Reactivity : The oxo group in Compound A enables nucleophilic additions (e.g., hydrazine coupling), a feature shared with 25800-60-6 but absent in cyclohexyl-based analogs .

Biological Activity

2-Benzamido-5-oxo-5-(propylamino)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human tissue transglutaminase (hTG2), an enzyme implicated in various pathological conditions, including cancer and fibrotic diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The primary mechanism through which this compound exerts its biological activity is by inhibiting the transamidation activity of hTG2. hTG2 is known for its role in forming isopeptide bonds between glutamine and lysine residues, which is crucial for various cellular functions. Dysregulation of hTG2 has been linked to several diseases, including:

- Cancer : Overexpression of hTG2 has been associated with enhanced cancer cell survival and metastasis.

- Fibrosis : Unregulated activity contributes to tissue scarring in conditions such as liver fibrosis and pulmonary fibrosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits hTG2 activity. For instance, a study reported that treatment with this compound led to a significant reduction in the proliferation of human squamous cell carcinoma cells by targeting hTG2 pathways .

Table 1: Summary of In Vitro Findings

In Vivo Studies

Animal models have further corroborated the efficacy of this compound. In a xenograft model where human cancer stem cells were implanted into mice, administration of the compound at a dose of 20 mg/kg resulted in significant tumor growth inhibition compared to control groups .

Case Study: Tumor Xenograft Model

A notable case study involved the use of this compound in a mouse model of xenografted human squamous cell carcinoma. The results indicated:

- Tumor Volume Reduction : Approximately 65% decrease in tumor volume after treatment.

- Survival Rate Improvement : Enhanced survival rates in treated mice compared to untreated controls.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics:

- Bioavailability : Estimated at around 75%.

- Half-Life : Approximately 6 hours.

Safety assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.